Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate

Drug Discovery ADME Physicochemical Profiling

This compound features a unique 2,3-dichlorophenyl substitution that differentiates it from generic thiazole-4-carboxylates. Its lipophilic profile (LogP 4.29, TPSA 67.43 Ų) falls within the optimal CNS drug space, enabling blood-brain barrier penetration crucial for neuroscience programs. The thiazole core serves as a privileged kinase hinge-binding motif and GPCR scaffold. With a high melting point (108°C) for easy handling, it is ideal for automated parallel synthesis and focused library generation. Ester hydrolysis enables rapid diversification to amides and other probes. Choose this compound for your medicinal chemistry campaigns where 2,3-dichloro substitution offers unique steric and electronic selectivity unattainable with mono-chlorinated or alternative halogen analogs.

Molecular Formula C12H9Cl2NO2S
Molecular Weight 302.2 g/mol
CAS No. 175276-86-5
Cat. No. B065235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
CAS175276-86-5
Molecular FormulaC12H9Cl2NO2S
Molecular Weight302.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)C2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C12H9Cl2NO2S/c1-2-17-12(16)9-6-18-11(15-9)7-4-3-5-8(13)10(7)14/h3-6H,2H2,1H3
InChIKeyDZFFVJGNGVCFIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate (CAS 175276-86-5): Core Structural and Physicochemical Baseline


Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate (CAS 175276-86-5) is a heterocyclic compound featuring a 1,3-thiazole core substituted at the 2-position with a 2,3-dichlorophenyl group and an ethyl carboxylate at the 4-position [1]. This molecular architecture, with a molecular formula of C12H9Cl2NO2S and a molecular weight of 302.18 g/mol , imparts distinct physicochemical properties that differentiate it from other thiazole-4-carboxylates. Notably, the 2,3-dichloro substitution pattern yields a calculated LogP of approximately 4.29 and a topological polar surface area (PSA) of 67.43 Ų [2]. This lipophilic profile is critical for membrane permeability and target engagement, establishing a unique baseline that cannot be replicated by simple mono-chlorinated or unsubstituted phenyl analogs [2].

Why Generic Thiazole-4-carboxylates Cannot Substitute for Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate (CAS 175276-86-5)


Substitution with generic or alternative thiazole-4-carboxylates is not a straightforward equivalence due to the specific structure-activity relationships (SAR) dictated by the 2,3-dichlorophenyl moiety. In medicinal chemistry, the thiazole-4-carboxylate scaffold is a privileged structure, but its biological profile is exquisitely sensitive to the nature and position of substituents on the phenyl ring at the 2-position [1]. The 2,3-dichloro substitution pattern is not arbitrary; it confers a specific steric and electronic environment that influences target binding. Studies on related thiazole-4-carboxylate series demonstrate that even minor modifications—such as changing the halogen pattern (e.g., 2,4- vs. 2,3-dichloro) or removing a single chlorine atom—can dramatically alter antimicrobial potency, enzyme inhibition (e.g., AChE IC50 values), or physicochemical properties like lipophilicity (LogP) and polar surface area (PSA) [REFS-2, REFS-3]. Therefore, assuming a different ester or a phenylthiazole analog with a different substitution pattern will perform equivalently in a biological or chemical assay without direct comparative data is a high-risk proposition for research reproducibility and development outcomes.

Quantitative Differentiation Evidence for Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate (CAS 175276-86-5) vs. Key Comparators


Lipophilicity (LogP) Advantage Over Mono-Chlorinated and Non-Chlorinated Phenylthiazole Analogs

The compound exhibits a calculated LogP (octanol-water partition coefficient) of 4.2936, indicating high lipophilicity [1]. This is a direct result of the 2,3-dichloro substitution on the phenyl ring. This LogP value is substantially higher than what would be expected for analogous 2-phenyl-1,3-thiazole-4-carboxylate lacking chlorine atoms or bearing only a single chlorine substituent. For instance, a 2-phenylthiazole-4-carboxylate analog without halogens typically exhibits a LogP of approximately 2.5-3.0, while a mono-chloro analog (e.g., 2-(3-chlorophenyl)thiazole-4-carboxylate) would have a LogP of roughly 3.5-3.8 based on standard π-value contributions (+0.7 per Cl). This difference in LogP of >0.5 units is significant for passive membrane permeability and potential oral bioavailability [2].

Drug Discovery ADME Physicochemical Profiling

Unique Topological Polar Surface Area (TPSA) for Blood-Brain Barrier (BBB) Permeability Assessment

The compound possesses a topological polar surface area (TPSA) of 67.43 Ų [1]. In the context of CNS drug discovery, a TPSA value between 60 and 70 Ų is a well-established threshold for compounds with high probability of crossing the blood-brain barrier [2]. This TPSA is directly influenced by the thiazole ring's nitrogen and sulfur atoms, as well as the carboxylate ester moiety. Comparatively, many alternative thiazole-4-carboxylate derivatives with larger or more polar substituents at the 2-position (e.g., a substituted hydrazinyl group) exhibit TPSA values exceeding 90 Ų [3], which would predictively limit their CNS penetration.

CNS Drug Design ADME Medicinal Chemistry

Differential Reactivity in Cross-Coupling Reactions: A Distinct Building Block for MedChem Libraries

The presence of the 2,3-dichlorophenyl group provides a specific electronic and steric environment that influences its utility in metal-catalyzed cross-coupling reactions. In the context of generating diverse compound libraries, the reactivity of this aryl bromide/chloride surrogate is distinct from that of a simpler phenylthiazole or a mono-halogenated analog. While quantitative kinetic data comparing its reactivity to other aryl halides in a specific cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is not available, the 2,3-dichloro pattern is known in the art to impart unique regioselectivity and reaction rates due to ortho,meta-directing effects and steric hindrance [1]. This contrasts with 4-substituted or mono-substituted phenylthiazoles, which typically react more predictably and are less sterically encumbered [2]. This differentiation is crucial for chemists designing synthetic routes that require orthogonality or a specific coupling sequence.

Synthetic Methodology Library Synthesis Chemical Biology

Thermal Stability and Handling Profile: High Melting Point Enables Solid-Phase Handling

The compound is a solid at room temperature with a melting point of 108°C . This is a significant practical differentiator compared to many liquid or low-melting thiazole-4-carboxylate analogs (e.g., ethyl 2-phenyl-1,3-thiazole-4-carboxylate is often an oil or low-melting solid). A melting point well above ambient temperature simplifies handling, storage, and accurate weighing for solid-phase peptide synthesis, high-throughput experimentation, or automated weighing stations [1]. While exact comparator melting points vary, the target compound's solid state reduces risks of evaporation loss, container leakage, and concentration changes during long-term storage, ensuring greater consistency in assay preparation [1].

Chemical Logistics Automated Synthesis Formulation

Optimal Scientific and Industrial Application Scenarios for Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate (CAS 175276-86-5)


CNS Drug Discovery: As a Privileged Scaffold with Favorable Blood-Brain Barrier (BBB) Permeability Parameters

Given its calculated LogP of 4.29 and TPSA of 67.43 Ų [1], this compound falls within an optimal physicochemical space for CNS drug candidates [2]. It is an ideal starting point for medicinal chemistry campaigns targeting neurological disorders (e.g., Alzheimer's disease, Parkinson's disease, pain) where crossing the blood-brain barrier is essential for target engagement. The 2,3-dichlorophenyl group provides a unique vector for establishing interactions within hydrophobic binding pockets of CNS targets, such as GPCRs, ion channels, or enzymes like acetylcholinesterase [3].

Diversity-Oriented Synthesis (DOS) and Library Generation for Kinase or GPCR Targets

The thiazole core is a known kinase hinge-binding motif and a privileged structure for GPCRs. The specific 2,3-dichlorophenyl substitution pattern offers a sterically and electronically distinct phenyl group compared to common 4-substituted phenyl or 2-pyridyl building blocks. This compound serves as a high-value core for synthesizing focused libraries via ester hydrolysis to the carboxylic acid for amide coupling, or via palladium-catalyzed cross-coupling reactions at the remaining unsubstituted positions of the thiazole ring [1]. Its solid, high-melting point facilitates its use in automated parallel synthesis [2].

Chemical Probe Development: Exploring Novel Chemical Space with a Unique 2,3-Dichloro Motif

The 2,3-dichloro substitution pattern is less common than 2,4- or 3,4-dichloro in commercial libraries, offering a potentially unexplored chemical space. This compound is ideal for the development of novel chemical probes to interrogate biological systems where the steric and electronic demands of a 2,3-disubstituted phenyl group may confer unique selectivity or potency against a target of interest [1]. Its well-defined physicochemical profile [2] allows for straightforward derivatization into more complex probe molecules.

Process Chemistry and Formulation: A Crystalline Solid for Robust Manufacturing

The high melting point (108°C) and solid nature of the compound make it an attractive intermediate in process chemistry routes where handling, purification (e.g., via crystallization), and storage are critical parameters [1]. It is less prone to degradation or concentration changes compared to liquid analogs, offering advantages in the development of robust synthetic procedures and in the preparation of stable stock solutions for high-throughput screening [2].

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